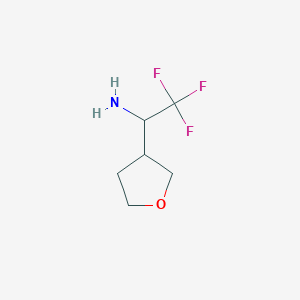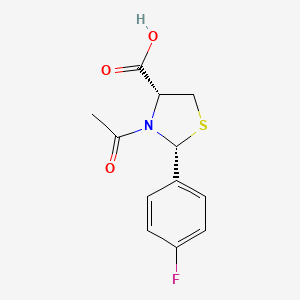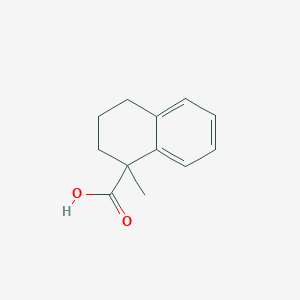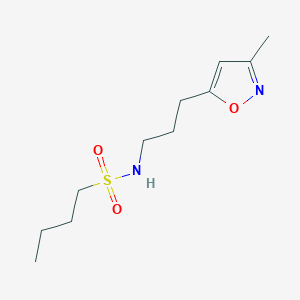
(1H-indol-6-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives, such as the one you mentioned, are a class of compounds that have been found in many important synthetic drug molecules . They have a wide range of biological applications and can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Molecular Structure Analysis
Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . The specific compound you mentioned likely has a similar structure, with additional functional groups attached to the indole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Indole itself is a crystalline colorless compound with a specific odor . The properties of your specific compound would likely be influenced by the additional functional groups attached to the indole ring.Aplicaciones Científicas De Investigación
Molecular Structure Analysis
The study of similar compounds, like methylation of 1-hydroxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, reveals insights into molecular structure and interactions. The detailed examination of substituents and their effects on the molecular structure can provide valuable information for the development of new drugs and materials. This research highlights the potential for creating novel compounds with specific properties based on the manipulation of molecular structures (Kloubert et al., 2012).
Synthesis Techniques
The regioselective synthesis of indolyldihydropyridines demonstrates the versatility of indole derivatives in chemical synthesis. Such studies emphasize the importance of solvent effects in achieving selective preparation of compounds, which could be pivotal in the synthesis of related compounds for research applications (Lavilla et al., 1991).
Antimicrobial Applications
The exploration of pyrimidinone and oxazinone derivatives fused with thiophene rings for antimicrobial purposes underscores the potential of (1H-indol-6-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone derivatives in developing new antimicrobial agents. This research route could lead to discovering effective treatments against resistant bacterial strains (Hossan et al., 2012).
Catalysis and Chemical Reactions
The catalytic hydrogenation studies involving compounds with similar structural motifs provide insights into reaction mechanisms and the potential for creating efficient catalysts. Understanding these processes can aid in developing new methodologies for chemical synthesis, with applications ranging from pharmaceuticals to materials science (Sukhorukov et al., 2008).
Molecular Modifications and Biological Activity
The modifications and biological activity assessments of compounds bearing pyrrolidinyl and indolyl groups, such as the novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, highlight the therapeutic potential of structurally similar compounds. These studies can guide the development of new drugs with specific biological activities, including analgesic and anti-inflammatory properties (Tsuno et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1H-indol-6-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-2-5-17(21-20-12)24-15-7-9-22(11-15)18(23)14-4-3-13-6-8-19-16(13)10-14/h2-6,8,10,15,19H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNQCHJXEUGARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2872175.png)



![N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2872179.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2872181.png)
![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2872182.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxybenzamide](/img/structure/B2872185.png)

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)



![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)